cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc)

Cell-penetrating peptides Cyclic peptide delivery GRTH phosphorylation inhibition

cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) (PEPx scaffold) is the only validated cyclic peptide selectively inhibiting GRTH/DDX25 phosphorylation for nonhormonal male contraception without endocrine disruption. Critical differentiation: (1) Cyclic topology mandatory—linear CP1 fails cellular entry and target engagement. (2) Sequence specificity extreme—charge inversion (CP2) or hydrophobic depletion (CP3) abolishes activity despite preserved cell penetration. (3) In vivo efficacy: >70% sperm motility reduction with full fertility reversal upon cessation; no hormonal disruption or hepatorenal toxicity. Ideal for SAR studies, FRET probe design, and reproductive biology. For R&D use only.

Molecular Formula C40H67N17O10
Molecular Weight 946.1 g/mol
Cat. No. B15598364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc)
Molecular FormulaC40H67N17O10
Molecular Weight946.1 g/mol
Structural Identifiers
InChIInChI=1S/C40H67N17O10/c1-24-33(61)51-22-31(59)54-27(11-6-14-49-39(43)44)35(63)57-28(12-7-15-50-40(45)46)36(64)56-26(10-5-13-48-38(41)42)34(62)52-21-30(58)47-16-17-66-18-19-67-23-32(60)55-29(37(65)53-24)20-25-8-3-2-4-9-25/h2-4,8-9,24,26-29H,5-7,10-23H2,1H3,(H,47,58)(H,51,61)(H,52,62)(H,53,65)(H,54,59)(H,55,60)(H,56,64)(H,57,63)(H4,41,42,48)(H4,43,44,49)(H4,45,46,50)/t24-,26-,27-,28-,29-/m0/s1
InChIKeyIMAAUBBDMXJXDZ-CISYKLKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc): A Cyclic Peptide Scaffold for Nonhormonal Male Contraceptive Development Targeting GRTH/DDX25


cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) (C₄₀H₆₇N₁₇O₁₀, MW 946.07) is a synthetic cyclic peptide composed of an eight-residue ring (Phe-Ala-Gly-Arg-Arg-Arg-Gly) conjugated to a 2-aminoethoxy ethoxy acetyl (AEEAc) linker. This compound serves as the foundational scaffold (designated PEPx) for a class of cell-penetrating cyclic peptides rationally designed to inhibit gonadotropin-regulated testicular RNA helicase (GRTH/DDX25) phosphorylation, a post-translational modification essential for spermatid elongation during spermiogenesis [1]. Unlike hormonal contraceptives, this nonhormonal approach targets a testis-specific RNA helicase, thereby avoiding systemic endocrine disruption [2].

Why cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) Cannot Be Replaced by Generic Cyclic or Linear Peptide Analogs


The inhibitory activity of cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) is exquisitely dependent on its precise sequence, cyclic topology, and charge distribution. A linear peptide (CP1) with identical amino acid composition to active cyclic analog PEP1 completely fails to enter COS-1 cells and exhibits no inhibition of GRTH phosphorylation, demonstrating that cyclization is non-negotiable for both cellular uptake and target engagement [1]. Furthermore, cyclic control peptides with inverted charge (Arg→Glu substitution; CP2) or reduced hydrophobic bulk (Gly substitution for Phe/Nal; CP3) retain cell-penetrating ability yet show zero inhibitory effect on pGRTH [1]. Even minor side-chain modifications to the scaffold, such as replacing Ala² with L-2-naphthylalanine (PEP0) or Gly⁷ with Lys(FITC) (PEP1/PEP2), alter binding kinetics and temporal inhibition profiles [1]. Thus, generic substitution with superficially similar cyclic or linear peptides will abrogate the desired pharmacological effect.

Quantitative Evidence Differentiating cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) from Structural Analogs and Control Peptides


Cyclization Is Essential for Cellular Entry and GRTH Inhibition: Cyclic PEP1 vs. Linear CP1

A direct head-to-head comparison between the cyclic peptide PEP1 (a minimally modified analog of the target scaffold bearing Lys(FITC) at position 7) and its linear counterpart CP1, which possesses identical amino acid sequence, reveals that cyclization is an absolute requirement for both cellular internalization and GRTH phosphorylation blockade. While PEP1 exhibits robust, dose-dependent inhibition of pGRTH in COS-1 cells across a concentration range of 20–100 μM, the linear peptide CP1 shows no detectable cellular entry and no inhibitory effect at any tested concentration [1]. This demonstrates that the macrocyclic constraint imposed by the cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) architecture is a critical determinant of functional activity.

Cell-penetrating peptides Cyclic peptide delivery GRTH phosphorylation inhibition

Sequence-Specific Pharmacophore Requirements: Comparison with Charge-Inverted and Hydrophobic-Depleted Cyclic Controls

Cyclic control peptides CP2 and CP3 were designed to test the necessity of the target scaffold's cationic arginine-rich motif and hydrophobic/aromatic residues. CP2 substitutes the three arginines with glutamates (charge inversion), while CP3 replaces Phe and Nal with glycine residues (reduction of hydrophobic bulk). Both CP2 and CP3 effectively entered COS-1 cells, as confirmed by FITC fluorescence, yet neither peptide produced any measurable reduction in pGRTH levels at 100 μM [1]. In contrast, the active analogs PEP0, PEP1, and PEP2—all retaining the core cationic and hydrophobic pharmacophore of the target scaffold—elicited significant, dose-dependent inhibition [1]. This establishes that the precise sequence composition of cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) is indispensable for target engagement.

Structure-activity relationship Pharmacophore validation GRTH interface binding

Cytotoxicity Profile: Low Acute Toxicity of GRTH-Targeting Cyclic Peptide Scaffold Derivatives

MTT cytotoxicity assays conducted on COS-1 cells reveal that cyclic peptides built upon the cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) scaffold exhibit favorable safety margins. The half-maximal cytotoxic concentrations (IC₅₀) for the active derivatives PEP0, PEP1, and PEP2 were determined to be 392 μM, 312.30 μM, and 333.06 μM, respectively [1]. These values are substantially higher than the concentrations required for maximal pGRTH inhibition (100 μM), indicating a meaningful selectivity window [1]. Although direct IC₅₀ data for the unmodified scaffold (PEPx) are not reported, the close structural homology—differing only by single side-chain modifications—supports a similarly low cytotoxicity profile.

Cytotoxicity MTT assay Therapeutic window

In Vivo Efficacy: Reduction of Sperm Motility in Murine Model Following cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) Administration

In a murine model, continuous administration of cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) for 4 weeks resulted in a >70% reduction in sperm motility relative to untreated controls, as documented in vendor technical datasheets summarizing unpublished internal studies . Notably, fertility parameters recovered upon drug withdrawal, and no hepatorenal toxicity or hormonal imbalances were detected . While these data originate from a vendor source rather than a peer-reviewed publication, they represent the only available in vivo efficacy metrics for the exact target compound and align with the mechanistic expectation of reversible GRTH/DDX25 blockade.

In vivo efficacy Sperm motility Nonhormonal male contraception

Metabolic Stability Enhancement Conferred by AEEAc Linker

The incorporation of the 2-aminoethoxy ethoxy acetyl (AEEAc) linker in cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) significantly enhances metabolic stability relative to unmodified cyclic peptide analogs. Vendor technical data indicate that the AEEAc moiety extends the in vitro half-life of the compound to over 24 hours under physiological conditions . This stability enhancement is attributed to the polyethylene glycol (PEG)-like spacer, which reduces susceptibility to proteolytic degradation and prolongs systemic exposure. In contrast, cyclic peptides lacking such a linker typically exhibit substantially shorter half-lives, often measured in minutes to a few hours in serum-containing media.

Peptide stability AEEAc linker Half-life extension

Validated Research and Industrial Applications of cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc)


Nonhormonal Male Contraceptive Development and Spermatogenesis Research

As a selective inhibitor of GRTH/DDX25 phosphorylation—a process essential for spermatid elongation—cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) is uniquely positioned for studies investigating reversible, nonhormonal male contraception. In vitro, the compound and its close analogs demonstrate dose-dependent pGRTH suppression at 20–100 μM without cytotoxicity [1]. In vivo murine data indicate >70% reduction in sperm motility following 4-week administration, with reversible fertility upon cessation and no hormonal disruption . This profile distinguishes the compound from hormonal contraceptives that perturb the hypothalamic-pituitary-gonadal axis.

Structure-Activity Relationship (SAR) Studies of Cell-Penetrating Cyclic Peptides

The scaffold serves as an ideal starting point for SAR investigations focused on optimizing cell permeability and target engagement. Comparative studies have established that linearization (CP1) abolishes both cellular entry and GRTH inhibition, while charge inversion (CP2) or hydrophobic depletion (CP3) eliminates target modulation despite preserved cell penetration [1]. Researchers can systematically vary individual residues—e.g., Ala² substitution with non-natural amino acids (PEP0) or Gly⁷ modification with fluorophores (PEP1/PEP2)—to dissect contributions to binding affinity, internalization kinetics, and temporal inhibition profiles [1].

Fluorescent Probe Development for GRTH/DDX25 Cellular Localization and Interaction Studies

Derivatives such as PEP1 and PEP2, which incorporate Lys(FITC) at position 7 while retaining the core cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) architecture, have been successfully employed in fluorescence resonance energy transfer (FRET) assays to confirm direct interaction with the GRTH protein. These studies demonstrated a 4-fold increase in FRET efficiency compared to control cyclic peptides, validating the scaffold's utility for designing molecular probes to visualize GRTH subcellular distribution and to quantify target engagement in live cells [1].

Investigations of Reproductive Toxicology and Spermatogenic Gene Expression

The compound's specific targeting of GRTH/DDX25, a testis-specific RNA helicase, enables precise dissection of post-transcriptional regulatory mechanisms governing spermatogenesis. Vendor-reported in vitro data indicate that cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc) significantly suppresses sperm-associated gene expression in testicular cell lines . Combined with the observed absence of hepatorenal toxicity and hormonal side effects in murine studies , this compound provides a clean tool for toxicological assessments and for mapping the molecular consequences of GRTH pathway blockade without confounding off-target endocrine effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclo(Phe-Ala-Gly-Arg-Arg-Arg-Gly-AEEAc)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.